Xylose-1-13C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

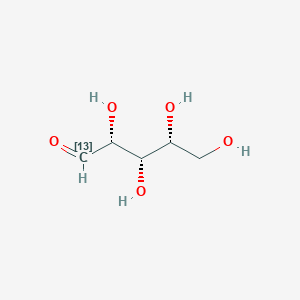

Xylose-1-¹³C (CAS No. 178101-87-6) is a stable isotope-labeled derivative of the pentose sugar D-xylose, where the carbon atom at position 1 is replaced by the ¹³C isotope. Its molecular formula is C₅H₁₀O₅, with a molecular weight of 151.14 g/mol . This compound is extensively utilized in nuclear magnetic resonance (NMR) spectroscopy, metabolic flux analysis, and isotopic tracing studies to investigate carbohydrate metabolism pathways in biological systems . Its high isotopic purity (≥99 atom % ¹³C) ensures minimal interference in spectroscopic analyses, making it a critical tool in biochemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Xylose-1-13C typically involves the incorporation of carbon-13 into the xylose molecule. This can be achieved through chemical synthesis or biosynthetic methods using microorganisms that metabolize carbon-13 labeled substrates .

Industrial Production Methods: Industrial production of this compound often involves the fermentation of lignocellulosic biomass, where xylose is released and subsequently labeled with carbon-13. This process may include the use of genetically engineered microorganisms to enhance the incorporation of the isotope .

Chemical Reactions Analysis

Types of Reactions: Xylose-1-13C undergoes various chemical reactions, including:

Oxidation: Xylose can be oxidized to form xylonic acid.

Reduction: Reduction of xylose leads to the formation of xylitol.

Isomerization: Xylose can be isomerized to xylulose.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents such as nitric acid or bromine water.

Reduction: Commonly uses reducing agents like sodium borohydride or catalytic hydrogenation.

Isomerization: Often catalyzed by enzymes such as xylose isomerase.

Major Products:

Xylonic Acid: From oxidation.

Xylitol: From reduction.

Xylulose: From isomerization.

Scientific Research Applications

Chemistry: Xylose-1-13C is used in NMR spectroscopy to study the structure and dynamics of carbohydrates. It helps in understanding the conformational changes and interactions of xylose in various environments .

Biology: In biological research, this compound is used to trace metabolic pathways involving xylose. It aids in studying the fermentation processes and the role of xylose in cellular metabolism .

Medicine: this compound is used in diagnostic tests to assess the absorption of xylose in the gastrointestinal tract. It helps in diagnosing conditions like malabsorption syndromes .

Industry: In the industrial sector, this compound is used to optimize the production of biofuels and biochemicals from lignocellulosic biomass. It helps in understanding the efficiency of microbial fermentation processes .

Mechanism of Action

Xylose-1-13C exerts its effects primarily through its incorporation into metabolic pathways. The labeled carbon-13 allows researchers to track the molecule’s journey through various biochemical processes. In metabolic studies, it helps identify the intermediates and end products of xylose metabolism, providing insights into the efficiency and regulation of these pathways .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structurally Similar Compounds

Unlabeled D-Xylose (CAS No. 58-86-6)

- Molecular Formula : C₅H₁₀O₅

- Molecular Weight : 150.13 g/mol

- Key Differences :

L-Arabinose-1-¹³C (CAS No. 87-72-9)

- Molecular Formula : C₅H₁₀O₅

- Molecular Weight : 151.14 g/mol

- Key Differences: Structural isomer of xylose, differing in hydroxyl group orientation at C2 and C3. Demonstrates distinct metabolic pathways in microbial systems, as arabinose is catabolized via the L-arabinose operon, unlike xylose .

D-Glucose-1-¹³C (CAS No. 110187-42-3)

- Molecular Formula : C₆H₁₂O₆

- Molecular Weight : 181.16 g/mol

- Key Differences :

Functionally Similar Compounds (¹³C-Labeled Analogs)

L-Tyrosine-1-¹³C (CAS No. N/A)

- Molecular Formula: C₉H₁₁NO₃ (¹³C at carboxyl group)

- Molecular Weight : 182.18 g/mol

- Demonstrates how isotopic labeling applies beyond sugars, emphasizing versatility in tracer methodologies .

Trichloroacetic Acid-1-¹³C (CAS No. N/A)

- Molecular Formula : C₂Cl₃O₂ (¹³C at C1)

- Molecular Weight : 163.38 g/mol

- Key Differences: A carboxylic acid with applications in protein precipitation and NMR solvent systems. Highlights the role of ¹³C labeling in non-carbohydrate contexts, such as organic synthesis and industrial chemistry .

Data Table: Comparative Analysis of Xylose-1-¹³C and Similar Compounds

Biological Activity

Xylose-1-13C is a stable isotope-labeled derivative of D-Xylose, a five-carbon sugar prevalent in many plant materials and integral to hemicellulose, a major component of plant cell walls. The incorporation of the carbon-13 isotope at the first carbon position enhances its utility in metabolic studies, allowing researchers to trace metabolic pathways and analyze biochemical processes in various organisms. This article explores the biological activity of this compound, focusing on its metabolic pathways, applications in research, and implications for understanding metabolic disorders.

Metabolic Pathways

The metabolism of this compound primarily involves its conversion to D-xylulose through the action of enzymes such as xylose isomerase. This conversion is crucial as D-xylulose serves as an intermediate in the xylose metabolic pathway. Research indicates that environmental factors like pH and temperature significantly influence the efficacy and stability of this compound during metabolism.

Key Enzymatic Reactions

- Xylose Isomerase : Catalyzes the conversion of D-Xylose to D-xylulose.

- Xylulose Kinase : Phosphorylates D-xylulose to form xylulose-5-phosphate, which enters the pentose phosphate pathway (PPP).

Applications in Research

This compound has diverse applications across various fields, particularly in metabolic flux analysis (MFA). The compound allows for detailed tracking of carbon flow through metabolic pathways, facilitating insights into cellular metabolism under different growth conditions.

Case Studies

- E. coli Metabolism : A study utilized 13C-MFA to investigate xylose metabolism in Escherichia coli. The research highlighted differences between glucose and xylose metabolism under aerobic and anaerobic conditions, identifying bottlenecks in xylose utilization downstream of glyceraldehyde 3-phosphate (GAP) .

- Fungal Metabolism : Another study focused on Saccharomyces cerevisiae, revealing that strains utilizing the xylose isomerase pathway exhibited higher rates of xylose consumption compared to those employing the XR-XDH pathway. This indicates that optimizing metabolic pathways can enhance xylose utilization efficiency .

Biological Activity and Implications

The biological activity of this compound extends beyond mere metabolic tracing; it has implications for understanding metabolic disorders and enhancing biofuel production. By elucidating the mechanisms through which xylose is metabolized, researchers can develop strategies to improve fermentation processes in yeast species for bioethanol production.

Table 1: Comparison of Metabolic Pathways Utilizing Xylose

| Organism | Pathway Type | Key Enzymes | Efficiency |

|---|---|---|---|

| E. coli | Anaerobic/Aerobic | Xylose Isomerase | Moderate |

| Saccharomyces cerevisiae | Aerobic (Isomerase) | Xylose Isomerase | High |

| Xanthomonas oryzae | PPP | Phosphoglucoisomerase | Low |

Q & A

Basic Research Questions

Q. How should researchers design experiments to trace xylose metabolism using Xylose-1-¹³C in isotopic labeling studies?

- Methodological Answer : Use Xylose-1-¹³C as a tracer in metabolic flux analysis (MFA) to track carbon-13 incorporation into downstream metabolites. Design experiments with controlled conditions (e.g., cell cultures, enzymatic assays) and include unlabeled controls to distinguish background signals. Quantify isotopic enrichment via LC-MS or NMR, ensuring calibration with internal standards. Reference protocols from isotopic labeling studies in carbohydrate metabolism .

Q. What are the critical steps to ensure reproducibility in Xylose-1-¹³C-based NMR experiments?

- Methodological Answer :

- Document solvent choice (e.g., D₂O for aqueous solutions), temperature control, and shimming procedures to minimize spectral drift.

- Use a standardized pulse sequence (e.g., ¹³C DEPT) and relaxation delays ≥5× T₁ (spin-lattice relaxation time) for quantitative accuracy.

- Validate results against reference spectra of unlabeled xylose and report all acquisition parameters (e.g., pulse angle, sweep width) in supplementary materials .

Q. How can researchers address conflicting data in Xylose-1-¹³C metabolic studies?

- Methodological Answer :

- Cross-validate results using orthogonal techniques (e.g., compare NMR data with GC-MS isotopic ratios).

- Replicate experiments under identical conditions to rule out technical variability.

- Statistically analyze outliers (e.g., Grubbs' test) and consider biological variability (e.g., cell-line heterogeneity) .

Advanced Research Questions

Q. What advanced NMR techniques optimize sensitivity for low-concentration Xylose-1-¹³C in complex biological matrices?

- Methodological Answer :

- Hyperpolarization : Apply dynamic nuclear polarization (DNP) to enhance ¹³C signal-to-noise ratios by >10,000×, as demonstrated in urea studies. Dissolve hyperpolarized samples rapidly to preserve spin states .

- Cryogenic Probes : Use probes cooled to ≤25 K to reduce thermal noise.

- Selective Excitation : Employ band-selective pulses to suppress background signals from unlabeled metabolites .

Q. How can researchers resolve spectral overlap in Xylose-1-¹³C NMR data caused by similar chemical shifts in pentose phosphates?

- Methodological Answer :

- Utilize 2D NMR (e.g., HSQC, TOCSY) to separate overlapping peaks via ¹H-¹³C correlations.

- Apply chemometric tools (e.g., PCA or PLS regression) to deconvolute spectra.

- Reference spiking: Add authentic ¹³C-labeled standards (e.g., ribose-5-phosphate) to identify interfering signals .

Q. What statistical frameworks are recommended for validating hypotheses in Xylose-1-¹³C metabolic flux studies?

- Methodological Answer :

- Use Monte Carlo simulations to model flux uncertainties arising from isotopic dilution or enzyme kinetics.

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental scope.

- Perform ANOVA or Bayesian inference to assess significance of flux differences across experimental groups .

Q. Data Reporting and Validation

Q. What metadata is essential for publishing Xylose-1-¹³C experimental data?

- Methodological Answer :

- Report isotopic purity (e.g., ≥99% ¹³C at position 1), solvent history, and storage conditions.

- Include raw NMR/LC-MS files, processing scripts, and calibration curves as supplementary materials.

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing data in repositories like MetaboLights .

Q. How should researchers critique methodologies in prior Xylose-1-¹³C studies?

- Methodological Answer :

Properties

Molecular Formula |

C5H10O5 |

|---|---|

Molecular Weight |

151.12 g/mol |

IUPAC Name |

(2R,3S,4R)-2,3,4,5-tetrahydroxy(113C)pentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i1+1 |

InChI Key |

PYMYPHUHKUWMLA-LDQVMZNUSA-N |

Isomeric SMILES |

C([C@H]([C@@H]([C@H]([13CH]=O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.